molecular formula C21H22N4O4S B2967971 N-(2-methoxybenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide CAS No. 897621-90-8

N-(2-methoxybenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2967971
CAS No.: 897621-90-8
M. Wt: 426.49
InChI Key: ZDVMNCRTUFXKDP-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a urea linkage, and methoxybenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Urea Linkage Formation: The urea linkage is formed by reacting an isocyanate with an amine. In this case, 2-methoxyphenyl isocyanate can be reacted with an appropriate amine to form the urea linkage.

    Methoxybenzyl Group Introduction: The methoxybenzyl groups can be introduced through nucleophilic substitution reactions, where a methoxybenzyl halide reacts with a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the methoxybenzyl groups or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Methoxybenzyl halides, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-methoxybenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound may be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.

    Industrial Applications: It may find use in the synthesis of other complex molecules or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxybenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide: shares structural similarities with other thiazole derivatives and urea-containing compounds.

    Thiazole Derivatives: Compounds with a thiazole ring, such as thiamine (vitamin B1) and rhodanine derivatives.

    Urea-Containing Compounds: Compounds with a urea linkage, such as barbiturates and certain herbicides.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features

Properties

IUPAC Name

2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-28-17-9-5-3-7-14(17)12-22-19(26)11-15-13-30-21(23-15)25-20(27)24-16-8-4-6-10-18(16)29-2/h3-10,13H,11-12H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVMNCRTUFXKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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